molecular formula C6H8S3 B14029655 2,3-Bis(methylthio)thiophene

2,3-Bis(methylthio)thiophene

Cat. No.: B14029655
M. Wt: 176.3 g/mol
InChI Key: USJYCAAEMUTEQS-UHFFFAOYSA-N
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Description

2,3-Bis(methylthio)thiophene is a sulfur-containing heterocyclic compound with the molecular formula C6H8S3 It is a derivative of thiophene, characterized by the presence of two methylthio groups attached to the 2 and 3 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(methylthio)thiophene typically involves the reaction of thiophene derivatives with methylthiolating agents. One common method is the reaction of 2,3-dibromothiophene with sodium methylthiolate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(methylthio)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Bis(methylthio)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(methylthio)thiophene involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to undergo electrophilic substitution allows it to interact with nucleophilic sites in biological molecules, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

  • 2,5-Bis(methylthio)thiophene
  • 2,3,4-Tris(methylthio)thiophene
  • 2,3,5-Tris(methylthio)thiophene

Comparison: 2,3-Bis(methylthio)thiophene is unique due to the specific positioning of the methylthio groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C6H8S3

Molecular Weight

176.3 g/mol

IUPAC Name

2,3-bis(methylsulfanyl)thiophene

InChI

InChI=1S/C6H8S3/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3

InChI Key

USJYCAAEMUTEQS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC=C1)SC

Origin of Product

United States

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